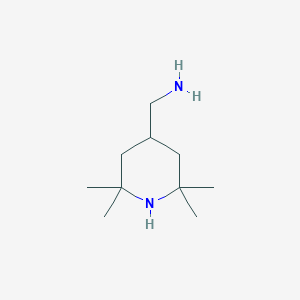

(2,2,6,6-Tetramethylpiperidin-4-yl)methanamine

Description

Properties

IUPAC Name |

(2,2,6,6-tetramethylpiperidin-4-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2/c1-9(2)5-8(7-11)6-10(3,4)12-9/h8,12H,5-7,11H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OURNKFCDVGRFHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)CN)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2,6,6-Tetramethylpiperidin-4-yl)methanamine typically involves the reduction of 2,2,6,6-tetramethyl-4-piperidone. One common method is the Wolff-Kishner reduction, where the ketone is converted to the corresponding hydrazone, followed by heating with a strong base to yield the amine . Another method involves the catalytic hydrogenation of the oxime derivative of 2,2,6,6-tetramethyl-4-piperidone .

Industrial Production Methods

Industrial production of this compound often employs large-scale hydrogenation processes. These processes use metal catalysts such as palladium or platinum to facilitate the reduction of the oxime or hydrazone intermediates under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

(2,2,6,6-Tetramethylpiperidin-4-yl)methanamine undergoes various chemical reactions, including:

Reduction: It can be reduced to form secondary amines or other derivatives depending on the reagents used.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming a variety of substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: The major product is the nitroxide radical.

Reduction: Secondary amines or other reduced derivatives.

Substitution: Various substituted amines depending on the reactants used.

Scientific Research Applications

(2,2,6,6-Tetramethylpiperidin-4-yl)methanamine has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action for (2,2,6,6-Tetramethylpiperidin-4-yl)methanamine involves its ability to form stable nitroxide radicals. These radicals can scavenge reactive oxygen species, thereby reducing oxidative stress in various systems . The compound interacts with molecular targets such as free radicals and reactive oxygen species, neutralizing them and preventing cellular damage .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Derivatives with Alkyl Substituents on the Amine Group

- Ethyl-(2,2,6,6-tetramethylpiperidin-4-yl)-amine (CAS 63738-29-4):

- Structure : The amine group is substituted with an ethyl (-CH2CH3) instead of a methyl group.

- Properties : Molecular weight = 184.32 g/mol, compared to 170.29 g/mol for the methanamine derivative. The ethyl group increases hydrophobicity and reduces basicity slightly due to electron-donating effects.

- Applications : Primarily used in organic synthesis intermediates rather than industrial stabilization .

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Feature | Application |

|---|---|---|---|---|

| (2,2,6,6-TMP-4-yl)methanamine | C10H22N2 | 170.29 | Primary amine, high steric hindrance | Epoxy hardeners, stabilizers |

| Ethyl-(2,2,6,6-TMP-4-yl)-amine | C11H24N2 | 184.32 | Secondary amine, increased hydrophobicity | Synthetic intermediates |

Piperidine-Based Diamines

- 2-(2,2,6,6-Tetramethylpiperidin-4-yl)propane-1,3-diamine (TMP-PDA): Structure: Contains two primary amine groups attached to a propane backbone. Synthesis: Produced via Knoevenagel condensation of triacetonamine and malononitrile, followed by hydrogenation . Applications: Superior epoxy resin hardening due to bifunctional reactivity, enabling crosslinking. Higher thermal stability (decomposition >250°C) compared to monoamines like (2,2,6,6-TMP-4-yl)methanamine .

Fluorescent Markers with TMP Moieties

- bis-TMP Naphthalimide: Structure: Two 2,2,6,6-TMP groups attached to a naphthalimide core via amide linkages. Properties: Exhibits strong fluorescence (quantum yield >0.8), large Stokes shift (~100 nm), and resistance to photobleaching. Steric hindrance from TMP groups prevents π-stacking, enhancing solubility in polar solvents . Comparison: Unlike (2,2,6,6-TMP-4-yl)methanamine, this compound lacks free amine groups, limiting its use in covalent bonding but excelling in non-covalent labeling applications .

Polymer Stabilizers with TMP Groups

- N1,N3-bis(2,2,6,6-TMP-4-yl)isophthalamide (CAS 42774-15-2): Structure: Two TMP groups linked via an isophthalamide bridge. Properties: Molecular weight = 442.64 g/mol; acts as a hindered amine light stabilizer (HALS) by scavenging free radicals. Performance: Higher molecular weight improves retention in polymer matrices compared to monomeric TMP derivatives like (2,2,6,6-TMP-4-yl)methanamine, which may volatilize during processing .

Esters and Carboxylic Acid Derivatives

- 2,2,6,6-Tetramethylpiperidin-4-yl Acetate :

Key Research Findings

Steric Effects : The 2,2,6,6-tetramethyl groups in (2,2,6,6-TMP-4-yl)methanamine significantly hinder nucleophilic reactions at the amine site. For example, its reaction with epoxides is slower than less hindered amines like cyclohexylmethanamine but results in more thermally stable adducts .

Hydrogen Bonding : Unlike bis-TMP naphthalimide, which forms N–H⋯O bonds in its crystal lattice, (2,2,6,6-TMP-4-yl)methanamine’s primary amine enables stronger hydrogen bonding with polar substrates, enhancing its efficacy in epoxy formulations .

Photostability: TMP-based stabilizers outperform non-hindered amines in UV resistance. For instance, polyolefins stabilized with (2,2,6,6-TMP-4-yl)methanamine derivatives show 2–3× longer lifespan under accelerated weathering tests compared to unstabilized controls .

Biological Activity

(2,2,6,6-Tetramethylpiperidin-4-yl)methanamine, commonly referred to as TMPA, is a compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

TMPA is characterized by its piperidine core with four methyl groups at positions 2 and 6. This structure enhances its lipophilicity and influences its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₈N₂ |

| Molecular Weight | 182.27 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of TMPA is primarily attributed to its ability to interact with various molecular targets within cells. Research indicates that it can modulate enzyme activity and receptor interactions, which are critical for numerous biological pathways.

- Enzyme Inhibition : TMPA has been shown to inhibit enzymes involved in metabolic pathways. For example, studies have indicated that compounds with similar structures can affect the activity of protein synthesis machinery at the ribosomal level .

- Receptor Modulation : The compound may influence neurotransmitter receptors, potentially affecting neurological functions. Its structural similarity to other piperidine derivatives suggests a role in modulating synaptic transmission.

Structure-Activity Relationship (SAR)

Recent studies have focused on the SAR of compounds related to TMPA. For instance, modifications at the piperidine ring have been shown to significantly alter biological activity:

- Alkyl Substituents : The presence of different alkyl groups at the 2 and 6 positions can enhance binding affinity to targets.

- Functional Groups : Incorporating functional groups such as amines or hydroxyls can increase solubility and bioavailability.

Table 1 summarizes key findings from SAR studies:

| Compound | Key Modifications | Biological Activity |

|---|---|---|

| TMPA | Base structure | Moderate enzyme inhibition |

| 4-Amino derivative | Amino group at position 4 | Increased receptor affinity |

| Alkyl-substituted variants | Varying chain lengths | Enhanced potency |

Case Studies

Several studies have investigated the biological effects of TMPA and its derivatives:

- Neuroprotective Effects : A study demonstrated that TMPA derivatives could protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases.

- Anticancer Activity : Research has indicated that certain TMPA derivatives exhibit cytotoxic effects against cancer cell lines by inducing apoptosis through mitochondrial pathways .

- Antioxidant Properties : Compounds similar in structure to TMPA have been shown to exhibit antioxidant properties, which could be beneficial in preventing cellular damage from free radicals.

Q & A

Q. What are the common synthetic routes for (2,2,6,6-Tetramethylpiperidin-4-yl)methanamine?

The synthesis typically involves catalytic hydrogenation of 2,2,6,6-tetramethylpiperidin-4-one using Cu–Cr/γ-Al₂O₃ catalysts under optimized conditions (yield ~90%) . Alternative methods include reductive amination or nucleophilic substitution, employing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) for amine formation . Reaction monitoring via GC-MS or NMR is critical to confirm intermediate purity.

Q. How is the structural integrity of this compound verified experimentally?

X-ray crystallography is the gold standard for structural confirmation, as demonstrated in derivatives like bis-TMP naphthalimide, which revealed N–H⋯O hydrogen bonding and disorder in crystal lattices . Complementary techniques include:

- NMR : Chemical shifts for methyl groups (δ ~1.2–1.4 ppm) and amine protons (δ ~2.5 ppm).

- FT-IR : Stretching vibrations for C–N (1250–1350 cm⁻¹) and N–H (3300–3500 cm⁻¹). Discrepancies in bond lengths (e.g., N2–C5 = 1.357 Å vs. C1–C2 = 1.418 Å) may indicate resonance effects .

Advanced Research Questions

Q. How do steric effects from the tetramethyl groups influence supramolecular assembly in derivatives?

The tetramethyl groups impose significant steric hindrance, preventing π-stacking and promoting orthogonal molecular orientations. In bis-TMP naphthalimide, adjacent molecules rotate ~69.76° relative to the naphthalimide core, forming layered structures via hydrogen bonds (donor-acceptor distance = 3.013 Å) . This steric bulk also limits intermolecular interactions, favoring T-shaped π-contacts over face-to-face stacking .

Q. What electronic properties make this compound suitable for coordination chemistry?

The amine group acts as a strong electron donor, while the tetramethylpiperidine ring stabilizes metal complexes via steric protection. Resonance structures in derivatives (e.g., bis-TMP naphthalimide) show delocalization across the naphthalimide core, enhancing ligand rigidity and redox activity . Bond length analysis (e.g., shortened N2–C5 vs. elongated C1–O1) supports charge delocalization, critical for catalytic or photophysical applications .

Q. How can computational modeling resolve contradictions in experimental reactivity data?

Density functional theory (DFT) simulations can reconcile discrepancies in reaction outcomes. For example, conflicting reports on amine oxidation products (nitroso vs. nitro derivatives) may arise from solvent polarity effects. Modeling the transition state energy (ΔG‡) for H₂O₂-mediated oxidation under varying pH conditions can predict dominant pathways . Cross-validation with experimental Hammett parameters or kinetic isotope effects is recommended.

Q. What methodological challenges arise in studying its biological activity?

The compound’s hydrophobicity requires tailored delivery systems (e.g., liposomal encapsulation) for in vitro assays. Fluorescence labeling (e.g., bis-TMP naphthalimide derivatives) enables tracking in cellular uptake studies, but autofluorescence in biological media necessitates controls . Dose-response curves should account for potential amine group protonation at physiological pH, which alters membrane permeability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.